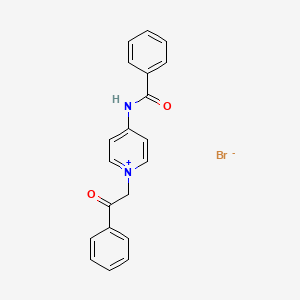
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide, also known as BOPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOPP belongs to the pyridinium class of compounds and has a molecular formula of C20H17BrN2O2.
作用機序
The mechanism of action of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide is not fully understood, but it is believed to act as an acylating agent that reacts with nucleophiles such as amines and alcohols. 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide has been shown to selectively acylate the N-terminal amino group of peptides, resulting in the formation of amides.
Biochemical and Physiological Effects:
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide has been shown to have minimal toxicity and is relatively stable under physiological conditions. It has been used as a reagent for the preparation of various peptides and has been shown to have high coupling efficiency. 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide has also been used as a fluorescent probe for the detection of metal ions in biological samples.
実験室実験の利点と制限
One of the main advantages of using 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide in lab experiments is its high coupling efficiency, which makes it an ideal reagent for peptide synthesis. It is also relatively stable under physiological conditions, making it suitable for use in biological applications. However, 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide has limitations such as its high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the use of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide in scientific research. One potential application is in the development of fluorescent probes for the detection of metal ions in biological samples. 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide can also be used as a reagent for the synthesis of various peptides and proteins. Further research is needed to fully understand the mechanism of action of 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide and its potential applications in other fields such as drug discovery and materials science.
Conclusion:
In conclusion, 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high coupling efficiency and stability under physiological conditions make it an ideal reagent for peptide synthesis and biological applications. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
合成法
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide can be synthesized using a multistep process that involves the reaction of 4-aminopyridine with benzoyl chloride, followed by the reaction with 2-oxo-2-phenylethyl bromide. The resulting product is purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide has been extensively studied for its potential applications in various scientific fields such as organic chemistry, biochemistry, and medicinal chemistry. It has been used as a coupling agent for peptide synthesis and as a reagent for the preparation of amides. 4-(benzoylamino)-1-(2-oxo-2-phenylethyl)pyridinium bromide has also been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
N-(1-phenacylpyridin-1-ium-4-yl)benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2.BrH/c23-19(16-7-3-1-4-8-16)15-22-13-11-18(12-14-22)21-20(24)17-9-5-2-6-10-17;/h1-14H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFOISWNZBURKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)NC(=O)C3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenacylpyridin-1-ium-4-yl)benzamide;bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)
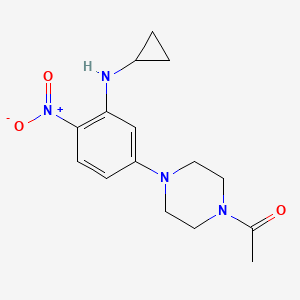
![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4897078.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)
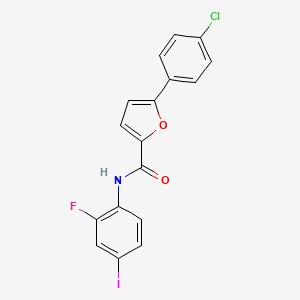
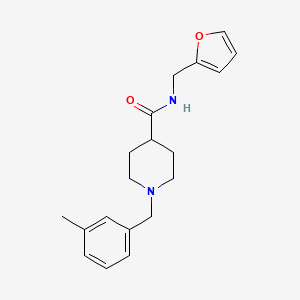
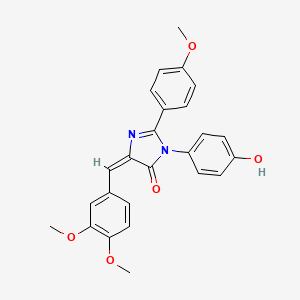
![7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4897152.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4897157.png)